(S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide
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Overview
Description
(S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a sulfinamide functional group, which is known for its utility in asymmetric synthesis due to its ability to form stable chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide typically involves the reaction of 2-phenylethylamine with a sulfinyl chloride derivative under controlled conditions. The reaction is stereoselective, ensuring the formation of the desired (S)-enantiomer. Common reagents include sulfinyl chlorides and bases such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and enantiomeric excess of the final product. The scalability of the reaction is facilitated by the availability of high-purity starting materials and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone under the influence of strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
(S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The sulfinamide group can form stable complexes with metal ions, facilitating catalytic reactions. Additionally, the chiral center of the compound allows for selective binding to biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide: The enantiomer of the compound with similar chemical properties but different biological activities.
N-(2-Phenylethylidene)propane-2-sulfinamide: Lacks the chiral center, resulting in different reactivity and applications.
2-Methyl-N-(2-phenylethylidene)propane-2-sulfonamide: Contains a sulfonamide group instead of a sulfinamide, leading to different chemical behavior.
Uniqueness
(S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide is unique due to its chiral sulfinamide group, which imparts stereoselectivity in reactions and enhances its utility in asymmetric synthesis. Its ability to form stable complexes with metal ions and selective binding to biological targets further distinguishes it from similar compounds.
Properties
Molecular Formula |
C12H17NOS |
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Molecular Weight |
223.34 g/mol |
IUPAC Name |
(S)-2-methyl-N-(2-phenylethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C12H17NOS/c1-12(2,3)15(14)13-10-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t15-/m0/s1 |
InChI Key |
CFUOFKNOBNRBAS-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CCC1=CC=CC=C1 |
Origin of Product |
United States |
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